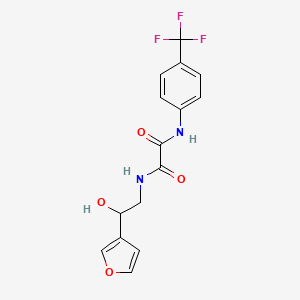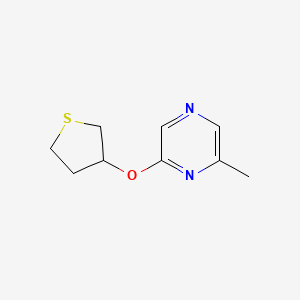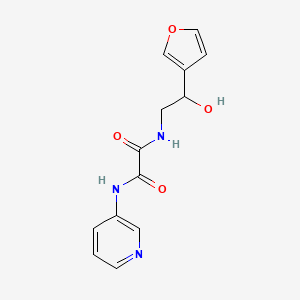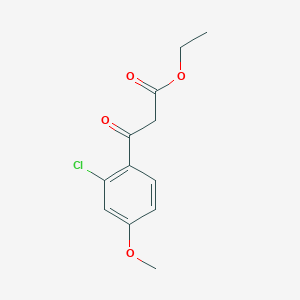![molecular formula C22H22N6O2 B2476990 8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione CAS No. 949407-29-8](/img/no-structure.png)
8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity and properties.
Synthesis Analysis
This involves looking at how the compound is made. This can include the starting materials used, the type of reactions involved, and the conditions under which the reactions are carried out.Molecular Structure Analysis
This involves examining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to predict how it might behave in different conditions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity (pKa). These properties can provide information about how the compound might behave in different environments.Safety And Hazards
This involves looking at the potential risks associated with handling the compound. This can include toxicity information, flammability, and any precautions that need to be taken when handling the compound.
Orientations Futures
This could involve looking at how the compound could be modified to improve its properties, or new applications for the compound that could be explored.
Propriétés
Numéro CAS |
949407-29-8 |
|---|---|
Nom du produit |
8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione |
Formule moléculaire |
C22H22N6O2 |
Poids moléculaire |
402.458 |
Nom IUPAC |
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-15-9-7-8-12-17(15)14-28-18-19(26(2)22(30)27(3)20(18)29)24-21(28)25-23-13-16-10-5-4-6-11-16/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+ |
Clé InChI |
ZXTABESSHAJOCC-YDZHTSKRSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



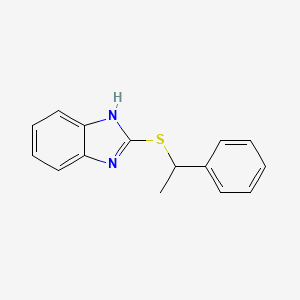
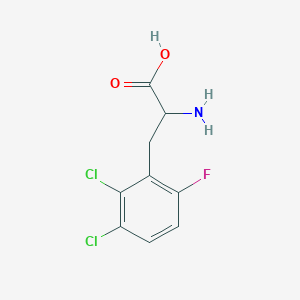
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
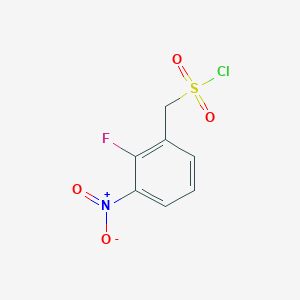
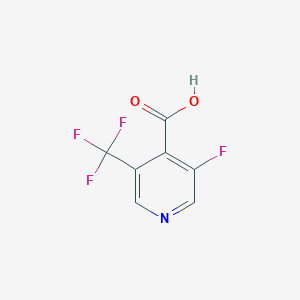
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
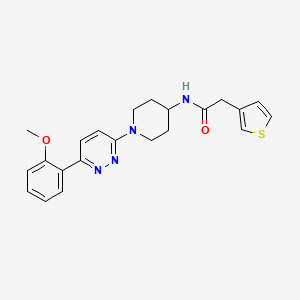
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
